2-Bromo-6-chloro-1,7-naphthyridine

Catalog No.
S8337228
CAS No.
M.F
C8H4BrClN2
M. Wt
243.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloro-1,7-naphthyridine

Product Name

2-Bromo-6-chloro-1,7-naphthyridine

IUPAC Name

2-bromo-6-chloro-1,7-naphthyridine

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

InChI

InChI=1S/C8H4BrClN2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H

InChI Key

UFXOEBBDNYGXSM-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=CN=C(C=C21)Cl)Br

Canonical SMILES

C1=CC(=NC2=CN=C(C=C21)Cl)Br

2-Bromo-6-chloro-1,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by a bromine atom at the second position and a chlorine atom at the sixth position of the naphthyridine ring. Its molecular formula is C8H4BrClNC_8H_4BrClN and it has a molecular weight of approximately 243.49 g/mol. This compound is notable for its diverse biological activities and photochemical properties, making it significant in fields such as medicinal chemistry and materials science .

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation and reduction, leading to the formation of different derivatives.

These reactions allow the compound to serve as a versatile building block in synthetic organic chemistry .

The biological activity of 2-Bromo-6-chloro-1,7-naphthyridine is linked to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, potentially leading to antibacterial, antiviral, and anticancer effects .

The synthesis of 2-Bromo-6-chloro-1,7-naphthyridine can be achieved through several methods:

  • Bromination of 1,7-naphthyridine: This common method involves treating 1,7-naphthyridine with bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of solvents such as acetic acid or chloroform. The reaction usually occurs at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Chlorination: Chlorination may also be performed using chlorine gas or chlorinating agents to introduce the chlorine atom into the desired position on the naphthyridine ring .

In industrial settings, continuous flow processes may be implemented to enhance efficiency and yield during production.

2-Bromo-6-chloro-1,7-naphthyridine has several applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic activities.
  • Materials Science: The compound is utilized in developing light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
  • Chemical Biology: It acts as a ligand in coordination chemistry, forming complexes with various metals for catalytic and sensing applications .

Studies on the interaction of 2-Bromo-6-chloro-1,7-naphthyridine with biological targets have shown that it can effectively inhibit certain enzymes and modulate receptor activities. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .

Several compounds share structural similarities with 2-Bromo-6-chloro-1,7-naphthyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,8-NaphthyridineContains nitrogen atoms at different positionsDifferent biological activities
1,5-NaphthyridineIsomeric form with distinct propertiesVaries in medicinal applications
2-Bromo-6-chloropyridineContains a pyridine ring instead of naphthyridineDifferent reactivity profile
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridineIncorporates a pyrrolo structureUnique reactivity due to pyrrolo framework

The uniqueness of 2-Bromo-6-chloro-1,7-naphthyridine lies in its specific arrangement of halogen atoms (bromine and chlorine), which imparts distinct reactivity and biological properties compared to these similar compounds. This makes it particularly valuable for synthesizing novel pharmaceuticals and materials .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

241.92464 g/mol

Monoisotopic Mass

241.92464 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

Explore Compound Types